molecular formula C11H19NO4 B564762 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone CAS No. 77874-89-6

3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone

Cat. No. B564762
CAS RN: 77874-89-6
M. Wt: 229.276
InChI Key: XWPWCDOHLYBVGI-UHFFFAOYSA-N
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Description

“3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone” is a derivative of the compound “2,2,6,6-Tetramethylpiperidine-1-oxyl” (also known as TEMPO), which is a well-known stable nitroxyl radical . TEMPO is an orange-red crystalline substance that is soluble in water and organic solvents like ethanol and benzene .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, TEMPO can be synthesized from 2,2,6,6-tetramethyl-4-piperidone (TAA) through a condensation reaction with hydrazine, followed by oxidation .

Scientific Research Applications

  • Enantiomerically Pure Spin-Labelled Compounds : Research has shown that 3-Carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone can be aminated and reduced to yield enantiomerically pure compounds like 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylates. These compounds are useful for spin labeling in peptides and proteins, providing insights into molecular structures and dynamics (Wright et al., 2003).

  • Synthesis and Stereochemistry : The compound has been utilized in the synthesis of enantiomerically pure cis- and trans-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid. These studies contribute to understanding the stereochemistry of the compounds and their applications in 3D structural analysis of peptides (Wright et al., 2007).

  • Spectroscopic Characterization : Spectroscopic studies have been conducted on enantiomerically pure protected trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid derivatives. This research enhances our understanding of the electronic structure and behavior of these compounds (Wright et al., 2005).

  • Nitroxyl Radical Synthesis : this compound has been used in the synthesis of various nitroxyl radicals, which are important in spin labeling studies and have applications in magnetic resonance imaging (MRI) and other spectroscopic techniques (Wong et al., 1974).

  • Spin Labeling in Food Science : The compound has been applied in food science for detecting singlet oxygen in substances like skim milk through electron spin resonance spectroscopy, demonstrating its utility in understanding oxidative processes in food (Bradley et al., 2003).

  • Potential in Antineoplastic Agents : Research indicates the potential use of derivatives of this compound in the development of antineoplastic agents, highlighting its relevance in medical and pharmaceutical applications (Dimmock et al., 2002).

properties

IUPAC Name

2-(1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2)6-8(13)7(5-9(14)15)11(3,4)12(10)16/h7,16H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWCDOHLYBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(N1O)(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703781
Record name (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77874-89-6
Record name (1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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